ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including an ester, amide, and thiophene ring
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amide group: This step involves the reaction of the thiophene derivative with an appropriate amine.
Attachment of the pyrazole ring: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Coupling Reactions: The presence of the pyrazole ring allows for further functionalization through coupling reactions, such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group and the pyrazole ring are likely to play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE include other thiophene derivatives and pyrazole-containing compounds. For example:
Thiophene-2-carboxylates: These compounds share the thiophene ring and ester functional group but lack the complex substituents found in the target compound.
Pyrazole derivatives: Compounds like 3-(trifluoromethyl)-1H-pyrazole have similar structural features but do not contain the thiophene ring.
The uniqueness of ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE lies in its combination of these functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20F3N3O3S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20F3N3O3S/c1-4-27-17(26)14-9(2)10(3)28-16(14)22-13(25)8-24-12-7-5-6-11(12)15(23-24)18(19,20)21/h4-8H2,1-3H3,(H,22,25) |
InChI Key |
UTYAEFOWYRRNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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